Cas no 1706460-34-5 (3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane)
3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane Chemical and Physical Properties
Names and Identifiers
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- 8-Azabicyclo[3.2.1]octane, 3-[(2-methoxyphenyl)thio]-
- 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane
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- MDL: MFCD29034692
- Inchi: 1S/C14H19NOS/c1-16-13-4-2-3-5-14(13)17-12-8-10-6-7-11(9-12)15-10/h2-5,10-12,15H,6-9H2,1H3
- InChI Key: DKZKZNLZENBXCG-UHFFFAOYSA-N
- SMILES: C12NC(CC1)CC(SC1=CC=CC=C1OC)C2
3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234568-1g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-234568-5g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-234568-10g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-234568-0.05g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-234568-0.1g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-234568-0.25g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-234568-0.5g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-234568-1.0g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-234568-2.5g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-234568-5.0g |
3-[(2-methoxyphenyl)sulfanyl]-8-azabicyclo[3.2.1]octane |
1706460-34-5 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane
Professional Introduction to 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane (CAS No. 1706460-34-5)
3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane, identified by its CAS number 1706460-34-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a sulfur-containing substituent and an azabicyclo framework, has garnered attention due to its potential applications in drug discovery and development. The compound's unique molecular architecture, characterized by a fused bicyclic system and an aromatic ring, positions it as a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
The< strong>nomenclature of this compound adheres to the IUPAC standards, providing a precise and unambiguous description of its chemical structure. The presence of an azabicyclo3.2.1octane core suggests a rigid, three-membered nitrogen-containing ring fused to a larger bicyclic system, which can influence the compound's physicochemical properties and biological activity. Additionally, the< strong>2-methoxyphenylsulfanyl group introduces a hydrophilic moiety that may enhance solubility and interaction with biological targets.
In recent years, there has been growing interest in the development of novel scaffolds for pharmaceutical applications. The< strong>bicyclic structures found in 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane are particularly noteworthy, as they offer a balance between rigidity and flexibility, which can be advantageous for binding to biological receptors. This compound's framework has been explored in various contexts, including the design of enzyme inhibitors and receptor modulators.
Recent studies have highlighted the< strong>pharmacological potential of sulfur-containing heterocycles in medicinal chemistry. The sulfanyl group in 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane may contribute to its bioactivity by participating in hydrogen bonding or hydrophobic interactions with biological targets. This feature has prompted researchers to investigate its efficacy in modulating pathways associated with neurological disorders, inflammation, and cancer.
The< strong>synthetic accessibility of this compound is another critical factor that enhances its appeal in drug discovery programs. The availability of efficient synthetic routes allows for rapid modification and optimization of the core structure, enabling the exploration of diverse chemical libraries. Advances in synthetic methodologies have made it possible to introduce various functional groups while maintaining the integrity of the bicyclic system, thereby expanding the compound's therapeutic applications.
In the realm of computational chemistry, 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane has been subjected to detailed molecular modeling studies to elucidate its interactions with potential biological targets. These studies have provided valuable insights into the compound's binding affinity and mode of action, guiding the design of more potent derivatives. The integration of experimental data with computational predictions has strengthened our understanding of how structural features influence bioactivity.
The< strong>biological evaluation of this compound has revealed promising results in preclinical studies conducted across multiple therapeutic areas. Its ability to interact with specific enzymes and receptors suggests that it may serve as a lead compound for developing novel therapeutics targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential anti-inflammatory properties have been observed in cell-based assays, indicating its relevance in addressing chronic inflammatory conditions.
The< strong>toxicological profile of 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane is another critical aspect that has been thoroughly investigated. Preliminary toxicity studies have demonstrated low systemic toxicity at relevant doses, suggesting that it may be well-tolerated in clinical settings if developed further into a drug candidate. These findings are crucial for advancing the compound through preclinical development and eventual clinical trials.
The< strong>regulatory considerations associated with this compound are also important for its progression towards commercialization. Compliance with regulatory guidelines ensures that any future drug candidates derived from this scaffold meet stringent safety and efficacy standards before reaching patients worldwide. Collaborative efforts between academic researchers and pharmaceutical companies are essential for navigating these regulatory pathways efficiently.
In conclusion, 3-(2-methoxyphenyl)sulfanyl-8-azabicyclo3.2.1octane (CAS No.< strong>1706460-34-5) represents a compelling example of how structural innovation can drive advancements in pharmaceutical chemistry.< strong>The combination of its unique molecular architecture with functional groups such as< strong>sulfanyl and< strong>methoxyphenyl positions it as a versatile scaffold for drug discovery efforts aimed at addressing various human health challenges.< strong>Ongoing research< strong>funded by both academic institutions and industry partners continues to explore new applications for this compound,< strong>fueled by promising preliminary findings.
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